molecular formula C13H7F3O2 B1393240 4-(3,5-Difluorophenyl)-3-fluorobenzoic acid CAS No. 1262006-03-0

4-(3,5-Difluorophenyl)-3-fluorobenzoic acid

Cat. No. B1393240
CAS RN: 1262006-03-0
M. Wt: 252.19 g/mol
InChI Key: YVTQKWMENNEUHO-UHFFFAOYSA-N
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Description

4-(3,5-Difluorophenyl)-3-fluorobenzoic acid (DFPA) is an important organic compound that has been studied in a wide range of scientific research applications. It is a versatile molecule that can be synthesized in a variety of ways and has a wide range of biochemical and physiological effects.

Scientific Research Applications

Pharmaceutical Research: Antiviral Agents Synthesis

4-(3,5-Difluorophenyl)-3-fluorobenzoic acid: is utilized in the synthesis of condensed pyrimidines, which are key structural fragments in antiviral compounds . The unique structure of this compound allows for the creation of analogs that can inhibit viral replication, making it valuable in the development of new antiviral medications.

Material Science: Fluorinated Polymer Production

In material science, this compound serves as a precursor for the production of fluorinated polymers. These polymers exhibit high resistance to solvents, acids, and bases, making them suitable for use in harsh chemical environments .

Biochemistry: Enzyme Inhibition Studies

The difluorophenyl group within 4-(3,5-Difluorophenyl)-3-fluorobenzoic acid can act as an enzyme inhibitor. Researchers use this compound to study the inhibition mechanisms of various enzymes, which is crucial for understanding metabolic pathways and developing targeted therapies .

Chemical Synthesis: Spirocyclic Compounds

This acid is involved in the synthesis of spirocyclic compounds via Suzuki coupling reactions. Spirocyclic structures are found in numerous natural products and pharmaceuticals, and their synthesis is significant for medicinal chemistry and drug design .

Pharmacology: Aromatase Inhibitors

In pharmacology, 4-(3,5-Difluorophenyl)-3-fluorobenzoic acid is explored for its potential as an aromatase inhibitor. Aromatase inhibitors are used in the treatment of estrogen-sensitive cancers, as they prevent the conversion of androgens into estrogens .

Environmental Applications: Detection of Explosives

The compound’s derivatives are researched for environmental applications, such as the detection of explosives. Its fluorinated structure can be incorporated into sensors that detect nitroaromatic compounds, which are commonly found in explosives .

properties

IUPAC Name

4-(3,5-difluorophenyl)-3-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F3O2/c14-9-3-8(4-10(15)6-9)11-2-1-7(13(17)18)5-12(11)16/h1-6H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVTQKWMENNEUHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)F)C2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80681396
Record name 2,3',5'-Trifluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,5-Difluorophenyl)-3-fluorobenzoic acid

CAS RN

1262006-03-0
Record name 2,3',5'-Trifluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a reactor under an N2-atmosphere, 100 ml of a 1.3M THF solution of isopropyl magnesium chloride/lithium chloride complex (130 mmol) was added and then stirred at room temperature, 28.7 g (100 mmol) of 4-bromo-2,3′,5′-trifluoro-1,1′-biphenyl was slowly added, and then the mixture was stirred at room temperature for 2 hours. Next, while the mixture was cooled to 5-15° C. by an ice bath, dried CO2 gas was blown in without heat generation. The reaction solution was poured in 200 ml of 2N HCl(aq) and extracted by diethyl ether. After the organic layer was collected, washed by saturated saline and dried by anhydrous magnesium sulfate, it was filtered to remove the insoluble substance and concentrated under a reduced pressure. The residue was purified by a fractionation operation utilizing column chromatography, with ethyl acetate as an eluent solvent and silica gel as a filler. The product was further purified by recrystallization using heptane/ethanol in a volume ratio of 30/70, so that 10.3 g of 2,3′,5′-trifluoro-1,1′-biphenyl-4-carboxylic acid was obtained as a white solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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